1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-
Description
The compound 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- belongs to the bis(indolyl)methane (BIM) family, characterized by two indole moieties bridged via a methylene group at the 3-position. These compounds are typically synthesized via acid-catalyzed Friedel-Crafts alkylation or electrochemical methods.
Properties
IUPAC Name |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-chlorophenyl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2ClN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKONBOGWPVFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469205 | |
| Record name | 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871826-75-4 | |
| Record name | 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] begins with the preparation of 5-bromoindole , a critical precursor. A widely cited method involves the sulfonation-bromination-elimination sequence.
Acid-Catalyzed Condensation for Bis(indolyl)methane Formation
The core bis(indolyl)methane structure is synthesized via Friedel-Crafts alkylation , leveraging acid catalysis to couple 5-bromoindole with 4-chlorobenzaldehyde.
Conventional Acidic Conditions
In a typical procedure, 5-bromoindole (2 mmol) and 4-chlorobenzaldehyde (1 mmol) are refluxed in ethanol or dichloromethane with a catalytic amount of hydrochloric acid or p-toluenesulfonic acid (PTSA). The reaction proceeds at 80°C for 6–12 hours, yielding the target compound in 70–85% purity after recrystallization.
Key Parameters:
Green Chemistry Approaches Using Nanocatalysts
Recent advances emphasize solvent-free mechanochemical synthesis to enhance sustainability. A Lewis acid–surfactant–SiO₂ combined nanocatalyst (LAS-SiO₂) has been developed for this purpose.
Radical-Mediated Coupling Strategies
Alternative methods employ radical initiators to couple indole derivatives. While less common for this specific compound, such approaches are noted for their selectivity in complex systems.
Benzylic Bromination and Coupling
A radical benzylic bromination reaction using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates reactive intermediates, which subsequently undergo coupling with 4-chlorobenzaldehyde. This method is less efficient (yields ~60%) but offers pathways for functional group diversification.
Comparative Analysis of Preparation Methods
The table below summarizes key methodologies, highlighting their efficiency and practicality:
| Method | Catalyst/Solvent | Temperature | Time | Yield | Environmental Impact |
|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | HCl/PTSA in EtOH | 80°C | 6–12 h | 70–85% | Moderate (solvent use) |
| Dry Grinding | LAS-SiO₂ (solvent-free) | Room temp. | 30 min | >90% | Low (no solvent) |
| Radical Coupling | NBS/AIBN in DCM | 60°C | 24 h | ~60% | High (toxic reagents) |
Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation
The electron-rich nature of indole rings can lead to over-alkylation or polymerization . Strategies to mitigate this include:
Purification Difficulties
The hydrophobic nature of bis(indolyl)methanes complicates isolation. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) are standard purification techniques.
Chemical Reactions Analysis
1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[5-bromo-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Major products formed from these reactions include various indole derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[5-bromo-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[5-bromo-] involves its interaction with various molecular targets and pathways. It reduces oxidative stress, impedes DNA synthesis, and influences cell activation, proliferation, and apoptosis . These actions make it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) reduce yields compared to electron-neutral/-donating groups (e.g., -Cl, -F).
- Method Efficiency : Electrochemical synthesis in deep eutectic solvents (DES) offers moderate yields (81%) but requires milder conditions, whereas HCl/silica gel achieves higher yields (94%) for 4-Cl derivatives.
Structural and Spectral Characteristics
Infrared (IR) Spectroscopy
- N-H Stretching : All BIM derivatives exhibit N-H stretches near 3400–3450 cm⁻¹, confirming the indole NH groups.
- Methylene Bridge : The C-H bending of the methylene bridge appears at ~1620–1580 cm⁻¹, consistent across analogues.
Nuclear Magnetic Resonance (NMR)
Key Observations :
Physicochemical Properties
*Estimated from structurally similar compounds.
†Calculated using fragment-based methods.
Biological Activity
1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H15Br2ClN2
- Molecular Weight : 514.6 g/mol
- CAS Number : 871826-75-4
- IUPAC Name : 5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-chlorophenyl)methyl]-1H-indole
The compound features a complex structure characterized by multiple bromine and chlorine substituents that influence its biological activity.
1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibits its biological effects through several mechanisms:
- Antioxidant Activity : The compound reduces oxidative stress by scavenging free radicals, which may protect cells from damage.
- Inhibition of DNA Synthesis : It impedes DNA replication processes, which is crucial in cancer cell proliferation.
- Modulation of Cell Signaling : The compound influences various signaling pathways related to cell activation, proliferation, and apoptosis.
Anticancer Properties
Research indicates that 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 and HCT116.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 4.2 | Apoptosis induction |
| HCT116 | 7.01 | Cell cycle arrest |
These findings suggest potential therapeutic applications in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 20 |
| Bacillus subtilis | 22 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Study on Anticancer Activity
A study published in PubMed Central investigated the anticancer effects of various indole derivatives, including 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-]. The results highlighted its ability to inhibit tumor growth in vivo and in vitro models by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of indole derivatives. The research found that compounds with similar structures to 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-] exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria .
Q & A
What synthetic methodologies are effective for preparing 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-]?
Basic Research Focus
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves bromination of indole precursors followed by a bis-alkylation step. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF, yielding 50% product after flash chromatography (70:30 EtOAc/hexane) . Alternative methods include Suzuki-Miyaura coupling () for introducing aryl groups, with optimized conditions requiring Pd catalysts and anhydrous solvents. Purification often employs column chromatography, with TLC (Rf = 0.30 in EtOAc/hexane) and NMR (δ 2.98 ppm for methylene protons) confirming purity .
How are advanced characterization techniques applied to confirm structural integrity?
Basic Research Focus
Key techniques include:
- ¹H/¹³C NMR : Assignments for methylene bridges (e.g., δ 5.80 ppm in ) and aromatic protons validate connectivity .
- HRMS : High-resolution mass spectrometry (e.g., m/z 712.82 [M+H]+ in ) confirms molecular formula .
- X-ray crystallography : Single-crystal studies (e.g., CCDC-2191474 in ) resolve stereochemistry and bond angles .
What reaction mechanisms govern the compound’s participation in cross-coupling reactions?
Advanced Research Focus
The bromine substituent enables Suzuki-Miyaura coupling via oxidative addition of Pd(0) to the C-Br bond. highlights aryl boronic acids as nucleophiles, with base-assisted transmetallation and reductive elimination forming biaryl derivatives. Computational studies (e.g., MOE in ) model transition states, showing steric hindrance from the 4-chlorophenyl group slows reaction kinetics .
How does structural modification impact antibacterial activity?
Advanced Research Focus
reports MIC values against Bacillus subtilis (12.5 µg/mL) for 5-bromo-1-(4-chlorobenzyl) derivatives, correlating bromine’s electron-withdrawing effects with enhanced membrane disruption. However, notes RO5 violations (e.g., molecular weight >500 Da) reduce bioavailability, explaining poor activity in some analogs .
What green chemistry strategies optimize synthesis sustainability?
Advanced Research Focus
Solvent-free mechanochemical synthesis () reduces waste, while PEG-400 () replaces toxic solvents. Catalytic systems using CuI or Pd nanoparticles () achieve >80% atom economy, minimizing heavy metal residues .
How are computational models used to predict biological targets?
Advanced Research Focus
Molecular docking (e.g., AutoDock VIA) in identifies binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol). MD simulations (NAMD) assess stability of indole-enzyme complexes, with RMSD <2.0 Å over 100 ns indicating strong binding .
How should researchers address contradictions in biological activity data?
Advanced Research Focus
Discrepancies in antibacterial results (e.g., vs. 16) require dose-response validation and cytotoxicity assays (e.g., MTT). Lipophilicity (logP >5) may explain false positives in disk diffusion assays due to poor solubility .
What crystallographic insights inform molecular design?
Advanced Research Focus
X-ray structures ( ) reveal planar indole rings with dihedral angles <10°, favoring π-π stacking in protein pockets. Halogen bonds (C-Br···O) stabilize crystal packing, guiding co-crystallization studies .
How is drug-likeness assessed for indole derivatives?
Advanced Research Focus
Lipinski’s Rule of Five (RO5) evaluations () highlight violations (e.g., molecular weight >500 Da). QSAR models (e.g., VolSurf+) prioritize analogs with polar surface area <140 Ų and H-bond acceptors <10 for improved permeability .
How do substituent variations (Br vs. Cl, I) alter reactivity and bioactivity?
Advanced Research Focus
Bromine’s higher electronegativity increases oxidative stability compared to iodine (). In -iodo analogs show 20% higher MIC values than bromo derivatives, attributed to enhanced van der Waals interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
